![molecular formula C13H9ClN2O4 B12899759 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate is an organic compound belonging to the class of benzamides. It contains a carboxamido substituent attached to a benzene ring, making it a part of the benzenoids super class
Méthodes De Préparation
The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate can be achieved through multicomponent reactions. One such method involves the use of salicylaldehydes, malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones in a pyridine-ethanol catalyst/solvent system. This process includes a series of reactions such as Knoevenagel condensation, Michael addition, double Pinner-type reaction cyclization, and isomerization followed by protonation . Industrial production methods may involve similar multistep processes with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate include other benzamides and pyridinones. These compounds share structural similarities but may differ in their specific functional groups and overall activity. For example, compounds like 2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl derivatives have been studied for their neuroprotective and anti-inflammatory properties .
Propriétés
Formule moléculaire |
C13H9ClN2O4 |
|---|---|
Poids moléculaire |
292.67 g/mol |
Nom IUPAC |
(5-chloro-2-oxo-1H-pyridin-3-yl) 2H-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-5-11(12(17)15-6-8)20-13(18)16-7-19-10-4-2-1-3-9(10)16/h1-6H,7H2,(H,15,17) |
Clé InChI |
LCAOVBKSFPWTOB-UHFFFAOYSA-N |
SMILES canonique |
C1N(C2=CC=CC=C2O1)C(=O)OC3=CC(=CNC3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


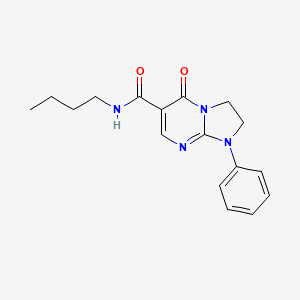
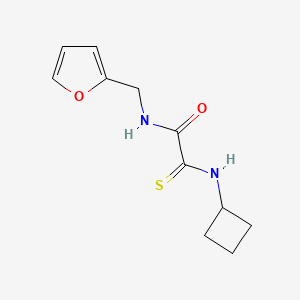
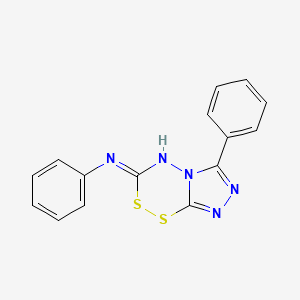
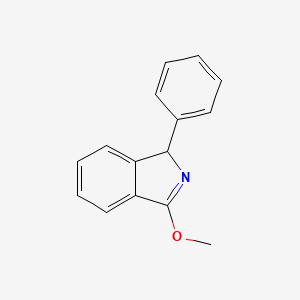

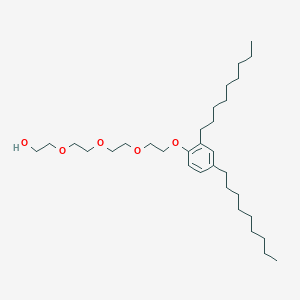
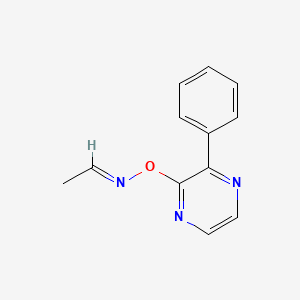
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
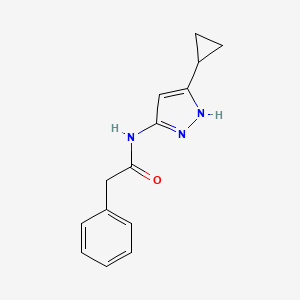

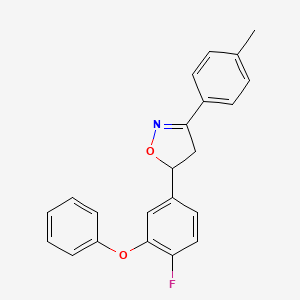
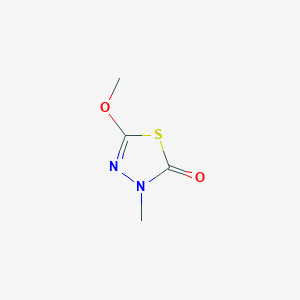
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
